molecular formula C16H10Cl2N2O B8606839 (2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone CAS No. 919769-45-2

(2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone

Cat. No. B8606839
CAS RN: 919769-45-2
M. Wt: 317.2 g/mol
InChI Key: NMWIEPTXGTYJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C16H10Cl2N2O and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919769-45-2

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(4-imidazol-1-ylphenyl)methanone

InChI

InChI=1S/C16H10Cl2N2O/c17-12-3-6-15(18)14(9-12)16(21)11-1-4-13(5-2-11)20-8-7-19-10-20/h1-10H

InChI Key

NMWIEPTXGTYJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2-L three-necked flask equipped with a stirrer, a thermometer, a condenser tube and a nitrogen inlet tube was charged with 150.7 g (0.560 mol) of 2,5-dichloro-4′-fluorobenzophenone, 114.4 g (1.68 mol) of imidazole, 100.6 g (0.728 mol) of potassium carbonate and 840 ml of N,N′-dimethylacetamide. The reaction solution was heated under a nitrogen atmosphere in an oil bath at 110° C. for 2 hours. After thin layer chromatography confirmed that the materials showed no peaks, the reaction liquid was allowed to cool to room temperature. The reaction liquid was slowly added to 3 L of water, and the product was precipitated. The liquid was then filtered. The product obtained by the filtration was dissolved in THF (1.2 L), and toluene (4 L) was added to the solution. The mixture was washed with salt solution until the water phase became neutral. The organic phase was dried over magnesium sulfate, and the solvent was evaporated with an evaporator. A crude product weighing 180 g was obtained. The crude product was subjected to recrystallization using 1 L of toluene and 20 ml of methanol in combination at 80° C., and the resultant crystal was isolated. As a result, 155 g of a white solid was obtained with a yield of 87%. A 1H-NMR spectrum of the compound is shown in FIG. 1.
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
100.6 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods II

Procedure details

150.7 g (0.560 mol) of 2,5-dichloro-4′-fluorobenzophenone, 114.4 g (1.68 mol) of imidazole, 100.6 g (0.728 mol) of potassium carbonate, and 840 mL of N,N-dimethyl acetamide were weighed in a 2 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube. The reaction solution was heated to 110° C. using an oil bath for 2 hours under a nitrogen atmosphere. After confirming the disappearance of raw materials by way of thin-layer chromatography, the reaction liquid was allowed to cool to room temperature. Thereafter, the reaction liquid was gradually added to 3 L of water, the product was solidified and filtered. The product obtained by filtering was dissolved in THF (1.2 L), toluene (4 L) was added, and the mixture was washed with a sodium chloride solution till the aqueous layer became neutral. The organic layer was dried using magnesium sulfate, and then the solvent was removed by an evaporator. The approximate yield amount was 180 g. The crude product was subjected to a recrystallization separating operation using a mixed solvent of 1 L toluene and 20 mL methanol heated at 80° C. to obtain 155 g of a white solid at a yield of 87%.
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
100.6 g
Type
reactant
Reaction Step One
Quantity
840 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Yield
87%

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